3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
The compound “3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential anticancer activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves several steps. In one study, a series of novel pyrazolo[3,4-d]pyrimidines were synthesized . The synthesis process involved the use of guanidine HCl and sodium in methanol, followed by the addition of another compound .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Antiviral/Antitumor Activities : A study by Petrie et al. (1985) focused on synthesizing various pyrazolo[3,4-d]pyrimidine ribonucleosides, including derivatives of 3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. These compounds exhibited significant in vitro activity against viruses like measles and moderate antitumor activity against L1210 and P388 leukemia (Petrie et al., 1985).
- Synthesis and Biological Evaluation for Anticancer Activity : Reddy et al. (2014) reported the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones with significant anticancer activity. The study emphasized their potential in inhibiting mTOR, a key molecule in cancer cell proliferation and survival (Reddy et al., 2014).
Chemical Synthesis and Properties
- Facile Preparation : Miyashita et al. (1990) explored the preparation methods for pyrazolo[3,4-d]pyrimidin-4(5H)-ones, including 3-bromo-1-methyl derivatives. This research contributes to the understanding of efficient synthesis methods for these compounds (Miyashita et al., 1990).
- Novel Synthesis Methods : Heravi et al. (2007) developed a catalytic method for synthesizing pyrazolo[3,4-d]pyrimidin-4[5H]-ones, providing a more efficient approach to creating these compounds. This could be crucial for pharmaceutical applications (Heravi et al., 2007).
Applications in Drug Design
- Adenosine Receptor Affinity : Harden et al. (1991) investigated pyrazolo[3,4-d]pyrimidines, including 3-bromo-1-methyl derivatives, for their affinity to A1 adenosine receptors. This research is significant for developing new therapeutic agents targeting these receptors (Harden et al., 1991).
- PDE9A Inhibition for Cognitive Disorders : PF-04447943, a novel PDE9A inhibitor incorporating a pyrazolo[3,4-d]pyrimidin-4-one structure, was designed and tested for its potential in treating cognitive disorders. This research exemplifies the therapeutic potential of these compounds in neurology and psychiatry (Verhoest et al., 2012).
Future Directions
Properties
IUPAC Name |
3-bromo-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c1-11-5-3(4(7)10-11)6(12)9-2-8-5/h2H,1H3,(H,8,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODBUWPKWKQQDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)C(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54738-70-4 | |
Record name | 3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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